molecular formula C20H15NO B14318797 2,3-Diphenyl-1h-indol-5-ol CAS No. 112723-89-4

2,3-Diphenyl-1h-indol-5-ol

Cat. No.: B14318797
CAS No.: 112723-89-4
M. Wt: 285.3 g/mol
InChI Key: NGQSXLBKJQROCP-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-indol-5-ol is a substituted indole derivative featuring phenyl groups at positions 2 and 3 of the indole ring and a hydroxyl group at position 5. For instance, 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol () shares the 2,3-diphenyl substitution pattern but includes additional functional groups.

Properties

CAS No.

112723-89-4

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2,3-diphenyl-1H-indol-5-ol

InChI

InChI=1S/C20H15NO/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21-18)15-9-5-2-6-10-15/h1-13,21-22H

InChI Key

NGQSXLBKJQROCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1h-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1h-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .

Scientific Research Applications

2,3-Diphenyl-1h-indol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, it has been shown to influence cytokine production in certain cell types, indicating its potential role in inflammatory pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2,3-Diphenyl-1H-indol-5-ol and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound* C₂₀H₁₅NO 285.34 Phenyl (C₂, C₃); -OH (C₅) Hypothetical: Enhanced lipophilicity -
1H-Indol-5-ol C₈H₇NO 133.15 -OH (C₅) Antioxidant precursors
1,3-Dimethyl-1H-indol-5-ol C₁₀H₁₁NO 161.20 -CH₃ (C₁, C₃); -OH (C₅) Altered solubility due to methylation
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol C₁₉H₁₈N₄O₂ 334.37 Triazole-ethyl chain; -OCH₃ (C₄) Antioxidant activity (ischemia models)
2,3-Dihydro-1H-indol-5-ol C₈H₉NO 135.17 Saturated C₂–C₃ bond; -OH (C₅) Reduced aromaticity; altered reactivity

Functional Group Impact on Bioactivity

  • Electron-Withdrawing/Donating Effects: The hydroxyl group at C₅ (common across analogues) may act as a hydrogen bond donor, influencing interactions with biological targets. In triazole derivatives (), the triazole ring introduces additional hydrogen-bonding capacity, correlating with antioxidant efficacy .
  • Saturation Effects : 2,3-Dihydro-1H-indol-5-ol () lacks full aromaticity due to a saturated C₂–C₃ bond, reducing conjugation and altering reactivity compared to fully aromatic indoles.

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